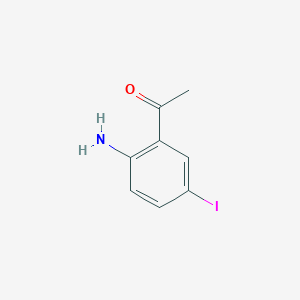
1-(2-Amino-5-iodophenyl)ethanone
概要
説明
1-(2-Amino-5-iodophenyl)ethanone is a useful research compound. Its molecular formula is C8H8INO and its molecular weight is 261.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that similar compounds play a significant role in various biological and pharmaceutical activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes at the molecular level .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular levels .
生物活性
1-(2-Amino-5-iodophenyl)ethanone, also known as 2-amino-5-iodoacetophenone, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H10INO
- Molecular Weight : 275.09 g/mol
- IUPAC Name : this compound
The presence of the iodine atom and amino group in its structure suggests potential reactivity and interaction with biological targets.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. The compound showed dose-dependent cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 22.4 |
These results suggest that the compound may have therapeutic potential in cancer treatment.
The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that the compound activates caspase pathways, leading to programmed cell death.
Study on Antibacterial Activity
A recent study published in Frontiers in Microbiology explored the antibacterial efficacy of various derivatives of phenylacetones, including this compound. The researchers found that modifications to the amino and halogen groups significantly influenced the antibacterial potency, highlighting the importance of structural features in determining biological activity .
Study on Cytotoxic Effects
In another research effort, scientists investigated the cytotoxic effects of this compound on MCF-7 cells. The study revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to play a crucial role in inducing apoptosis .
特性
IUPAC Name |
1-(2-amino-5-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYHFPVUSXTSPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730922 | |
| Record name | 1-(2-Amino-5-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857560-57-7 | |
| Record name | 1-(2-Amino-5-iodophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Halogenated quinoline derivatives are important building blocks in organic synthesis. The presence of halogens like chlorine and iodine [] allows for further modifications through various chemical reactions. This makes them valuable precursors for creating a diverse range of compounds, including those with potential pharmaceutical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















